molecular formula C27H32N2O3S B300008 N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

Katalognummer B300008
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: LLOMVKXYHWSKKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a thiazolylamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the inhibition of various signaling pathways that are involved in cell proliferation, angiogenesis, and neuronal death. N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide also inhibits the JAK/STAT signaling pathway, which is involved in angiogenesis. In addition, N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and tissue studied. In cancer cells, N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neuronal cells, N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect against oxidative stress, inhibit neuronal death, and improve cognitive function. In animal models, N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to have anxiolytic and antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide in lab experiments include its well-characterized mechanism of action, its potential therapeutic applications, and the availability of various synthetic methods. However, the limitations of using N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide in lab experiments include its low solubility in water, which can limit its bioavailability, and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the study of N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide, including the development of more efficient synthetic methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in humans. In addition, further studies are needed to determine the optimal dosage and administration route for N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide, as well as its potential use in combination with other therapies. Finally, the potential use of N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored.

Synthesemethoden

The synthesis of N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the reaction of 4-methoxybenzoyl chloride with 2-amino-5-propylthiazole to form 4-methoxy-N-(4-(4-methoxyphenyl)-5-propylthiazol-2-yl)benzamide. This intermediate is then reacted with cyclohexanecarboxylic acid and triethylamine to form N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In psychiatry, N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to have anxiolytic and antidepressant effects.

Eigenschaften

Produktname

N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

Molekularformel

C27H32N2O3S

Molekulargewicht

464.6 g/mol

IUPAC-Name

N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C27H32N2O3S/c1-4-8-24-25(19-11-15-22(31-2)16-12-19)28-27(33-24)29(21-13-17-23(32-3)18-14-21)26(30)20-9-6-5-7-10-20/h11-18,20H,4-10H2,1-3H3

InChI-Schlüssel

LLOMVKXYHWSKKX-UHFFFAOYSA-N

SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)OC)C(=O)C3CCCCC3)C4=CC=C(C=C4)OC

Kanonische SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)OC)C(=O)C3CCCCC3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.